The systematic identification of β-Amyloid (4-10) follows established biochemical nomenclature standards for peptide sequences. Designated as H-Phe-Arg-His-Asp-Ser-Gly-Tyr-OH using the three-letter amino acid code, the peptide features a free N-terminus (phenylalanine) and free C-terminus (tyrosine). Its molecular formula is C₃₉H₅₂N₁₂O₁₂ with a precise molecular weight of 880.90 g/mol, verified through mass spectrometric analysis. The sequence corresponds to residues 4-10 of the native amyloid-β protein, retaining the hydrophilic core region known to participate in metal binding and molecular recognition events [1].
Table 1: Comprehensive Identification Profile of β-Amyloid (4-10)
Nomenclature Element | Specification |
---|---|
CAS Registry Number | 477284-32-5 |
Systematic Name | H-Phe-Arg-His-Asp-Ser-Gly-Tyr-OH |
Sequence Shortening | FRHDSGY |
Molecular Formula | C₃₉H₅₂N₁₂O₁₂ |
Molecular Weight | 880.90 g/mol |
Peptide Length | 7 amino acids |
CAS Synonym | β-Amyloid (4-10) |
Structurally, the peptide contains several functionally significant residues: the histidine at position 6 participates in zinc and copper coordination, the arginine-aspartate pair forms a charged interaction domain, and the terminal tyrosine contributes to aggregation propensity. The phenylalanine at position 4 serves as a key anchoring residue for antibody recognition. The peptide's calculated isoelectric point (pI) of 6.3 reflects its mixed acidic-basic character resulting from the combination of charged residues (aspartic acid, arginine, and histidine) alongside neutral polar and hydrophobic side chains. Solubility analyses indicate water solubility under acidic conditions (pH < 4) but limited solubility at physiological pH, necessitating specific handling protocols for experimental use [1].
The identification and development of β-Amyloid (4-10) as a discrete research compound emerged from immunological investigations during the late 1990s and early 2000s. Researchers discovered that this specific subsequence constituted the primary epitope recognized by polyclonal antibodies raised against full-length amyloid-β(1-42). This discovery occurred against the backdrop of increasing scientific focus on Alzheimer's disease pathogenesis, particularly the role of amyloid aggregation in neurodegeneration. The breakthrough came when researchers systematically mapped antibody recognition sites on the amyloid-β protein, identifying residues 4-10 as containing dominant antigenic determinants [1].
A pivotal 2003 study demonstrated that immunization with β-Amyloid (4-10) could significantly reduce amyloid deposition in transgenic mouse models of Alzheimer's disease without triggering the severe meningoencephalitis observed with full-length amyloid-β immunization protocols. This finding established the peptide's dual utility as both a research reagent for studying amyloid-antibody interactions and a potential therapeutic agent. The subsequent commercial availability of synthetic β-Amyloid (4-10) through specialty chemical providers enabled standardized research across laboratories, facilitating comparative studies on amyloid immunology and aggregation mechanisms [1].
Table 2: Historical Research Milestones for β-Amyloid (4-10)
Year Range | Key Development | Research Impact |
---|---|---|
1998-2001 | Epitope mapping identifies residues 4-10 as antibody recognition site | Established molecular basis for antibody-amyloid interaction |
2003 | Demonstration of reduced amyloid deposition in transgenic models | Validated therapeutic potential of fragment immunization |
2005-2010 | Optimization of synthesis and purification protocols | Enabled standardized research applications |
2010-Present | Application in diagnostic and therapeutic development research | Advanced translational Alzheimer's research |
In current chemical and biomedical research, β-Amyloid (4-10) maintains significance across multiple domains. As a defined epitope fragment, it serves as an essential reagent for characterizing antibody specificity in Alzheimer's diagnostic assays and immunotherapy development. Its relatively small size compared to full-length amyloid-β peptides facilitates nuclear magnetic resonance (NMR) studies of amyloid structure and aggregation kinetics, providing insights into molecular recognition events that drive pathological amyloid assembly. The peptide has become particularly valuable in immunological research where it functions as a tool antigen for evaluating antibody responses while avoiding complications associated with the aggregation-prone full-length protein [1].
The compound's role in animal model research has proven indispensable. Studies using β-Amyloid (4-10) in transgenic Alzheimer's disease mouse models demonstrated that targeting this specific sequence significantly reduces amyloid plaque burden without eliciting harmful T-cell responses. This finding redirected therapeutic antibody development toward epitope-specific strategies rather than full-length amyloid approaches. Additionally, the peptide serves as a reference standard in analytical chemistry applications, including quality control for amyloid-targeting antibodies and calibration of detection systems for amyloid fragments in biological samples [1].
From a technical perspective, the peptide's chemical characteristics dictate specific research applications. Its solubility profile (water-soluble at low pH but requiring organic cosolvents at neutral pH) influences formulation strategies for experimental use. The compound's stability considerations—degradation risks at extreme pH or through repeated freeze-thaw cycles—require strict adherence to storage protocols (recommended storage at -20°C in lyophilized form). These physicochemical properties present both challenges and opportunities in developing detection methodologies and therapeutic formulations targeting amyloid pathology [1].
Table 3: Contemporary Research Applications of β-Amyloid (4-10)
Research Domain | Application | Technical Advantage |
---|---|---|
Immunotherapy Development | Epitope-specific vaccine component | Reduced autoimmune complications |
Diagnostic Antibody Production | Antigen for antibody characterization | Defined specificity without aggregation artifacts |
Amyloid Aggregation Studies | Model system for nucleation mechanisms | Simplified system compared to full-length amyloid |
Animal Model Research | Active immunization in transgenic mice | Demonstration of amyloid reduction efficacy |
Molecular Recognition Studies | NMR and crystallography template | Amenable to structural analysis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9